4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2097898-42-3
VCID: VC4826654
InChI: InChI=1S/C16H22N2O/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)18(2)3/h6-7,10-11,14H,1,4-5,8-9H2,2-3H3,(H,17,19)
SMILES: CN(C)C1=CC=C(C=C1)C(=O)NC2CCC(=C)CC2
Molecular Formula: C16H22N2O
Molecular Weight: 258.365

4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide

CAS No.: 2097898-42-3

Cat. No.: VC4826654

Molecular Formula: C16H22N2O

Molecular Weight: 258.365

* For research use only. Not for human or veterinary use.

4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide - 2097898-42-3

Specification

CAS No. 2097898-42-3
Molecular Formula C16H22N2O
Molecular Weight 258.365
IUPAC Name 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide
Standard InChI InChI=1S/C16H22N2O/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)18(2)3/h6-7,10-11,14H,1,4-5,8-9H2,2-3H3,(H,17,19)
Standard InChI Key UDEHEISBWGPEIV-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(=O)NC2CCC(=C)CC2

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound features a benzamide backbone substituted at the para position with a dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) and an N-linked 4-methylidenecyclohexyl moiety. The methylidene group (CH2=C\text{CH}_2=\text{C}) introduces unsaturated character to the cyclohexyl ring, potentially influencing conformational flexibility and interaction with biological targets .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC16H22N2O\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}
Molecular Weight258.36 g/mol
CAS Number2097898-42-3
DensityNot Reported
Boiling/Melting PointsNot Reported

Structural confirmation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR reveals proton environments of the dimethylamino group (~2.8 ppm, singlet) and methylidene protons (~5.2 ppm, multiplet).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 259.2 ([M+H]+^+) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide typically involves a multi-step protocol:

  • Formation of 4-Dimethylaminobenzoic Acid:

    • 4-Aminobenzoic acid is dimethylated using methyl iodide in the presence of a base (e.g., potassium carbonate) .

  • Activation to Benzoyl Chloride:

    • The carboxylic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form 4-dimethylaminobenzoyl chloride.

  • Amide Coupling:

    • The benzoyl chloride reacts with 4-methylidenecyclohexylamine in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) using a coupling agent like N,N-dicyclohexylcarbodiimide (DCC).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
DimethylationCH3I,K2CO3,DMF\text{CH}_3\text{I}, \text{K}_2\text{CO}_3, \text{DMF}85%
ChlorinationSOCl2,reflux\text{SOCl}_2, \text{reflux}92%
Amide FormationDCC, CH2Cl2\text{CH}_2\text{Cl}_2, RT78%

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol.

Physicochemical Properties

Solubility and Stability

  • Solubility: The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol .

  • Stability: Preliminary studies suggest sensitivity to prolonged exposure to light and humidity, necessitating storage at −20°C under inert atmosphere.

Reactivity Profile

  • Amide Hydrolysis: The benzamide bond undergoes hydrolysis under strongly acidic (e.g., HCl\text{HCl}) or basic (e.g., NaOH\text{NaOH}) conditions, yielding 4-dimethylaminobenzoic acid and 4-methylidenecyclohexylamine.

  • Electrophilic Substitution: The dimethylamino group directs electrophilic attacks to the ortho and para positions of the benzene ring, enabling functionalization (e.g., nitration, sulfonation) .

Challenges and Future Directions

  • Pharmacological Profiling: In vitro assays (e.g., enzyme inhibition, cytotoxicity) are needed to elucidate bioactivity .

  • Synthetic Scalability: Optimizing reaction yields and reducing reliance on hazardous reagents (e.g., DCC) remain priorities.

  • Stability Enhancement: Formulation studies (e.g., microencapsulation) could improve shelf life for pharmaceutical applications.

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